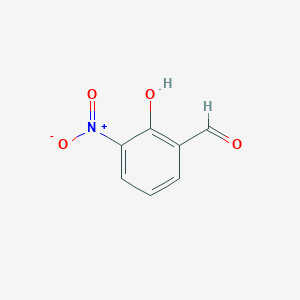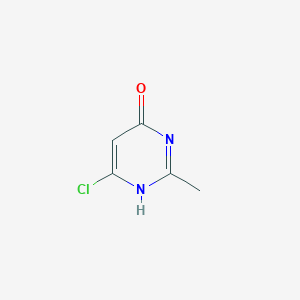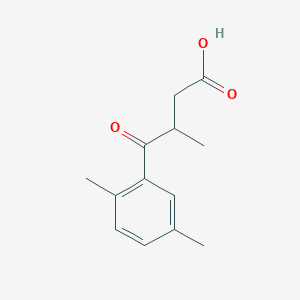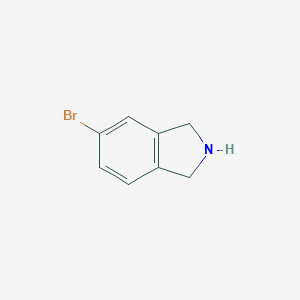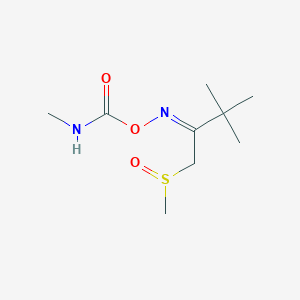
3,3-Dimethyl-1-(methylsulfinyl)-2-butanone O-((methylamino)carbonyl)oxime
描述
The compound 3,3-Dimethyl-1-(methylsulfinyl)-2-butanone O-((methylamino)carbonyl)oxime is a chemical species that can be presumed to have interesting reactivity due to the presence of multiple functional groups. These include a ketone, a sulfoxide, and an oxime moiety, which may exhibit diverse chemical behaviors under various conditions. While the provided papers do not directly discuss this compound, they do provide insights into the reactivity of structurally related compounds, which can be used to infer potential reactivities and properties of the compound .
Synthesis Analysis
The synthesis of compounds similar to 3,3-Dimethyl-1-(methylsulfinyl)-2-butanone O-((methylamino)carbonyl)oxime can involve the functionalization of ketones and subsequent transformations. For instance, the intramolecular cyclization of 3-sulfonyloxyimino-2-methyl-1-phenyl-1-butanones under basic and acidic conditions has been studied, revealing that different products can be obtained depending on the reaction conditions and the form of the starting material (ketone, enol, or enolate) . This suggests that the synthesis of the compound may also be sensitive to the reaction conditions and could proceed through similar intermediates.
Molecular Structure Analysis
The molecular structure of the compound likely features a complex arrangement of atoms due to the presence of multiple functional groups. The reactivity of similar compounds, such as 3-sulfonyloxyimino-2-methyl-1-phenyl-1-butanones, has been shown to depend on the form of the molecule (ketone, enol, or enolate), which is directly related to its molecular structure . The presence of the sulfoxide and oxime groups in the compound of interest would also contribute to its molecular geometry and electronic distribution, potentially affecting its reactivity and interactions with other molecules.
Chemical Reactions Analysis
The chemical reactions of compounds with functionalities similar to 3,3-Dimethyl-1-(methylsulfinyl)-2-butanone O-((methylamino)carbonyl)oxime can be quite varied. For example, the displacement reactions of α-chlorocycloalkanone oximes with sodium cyanide can lead to the formation of isoxazole derivatives . This indicates that the oxime group in such compounds is reactive and can participate in cyclization reactions. The compound may also undergo similar reactions, leading to the formation of heterocyclic structures or other derivatives through nucleophilic displacement.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 3,3-Dimethyl-1-(methylsulfinyl)-2-butanone O-((methylamino)carbonyl)oxime are not directly reported in the provided papers, we can infer that the compound would exhibit properties influenced by its functional groups. The ketone group would contribute to its polarity and potential for hydrogen bonding, the sulfoxide might increase its solubility in polar solvents, and the oxime could affect its boiling point and stability. The reactivity under acidic and basic conditions, as seen with related compounds, suggests that the compound would also have pH-dependent properties .
科学研究应用
-
Oxamyl : Oxamyl is a carbamate insecticide and nematicide . It’s used in agriculture to control insects and nematodes in soil and on various crops . The specific methods of application and experimental procedures would depend on the particular pest problem being addressed, the crop being treated, and local regulations and guidelines.
-
3,3-dimethyl-1-(methylamino)butan-2-ol : This compound is a structural analog of choline . It inhibits microbial trimethylamine (TMA) formation in mice and in human feces, thereby reducing plasma trimethylamine N-oxide (TMAO) levels after choline or carnitine supplementation .
-
Oxamyl : Oxamyl is a carbamate insecticide and nematicide . It’s used in agriculture to control insects and nematodes in soil and on various crops . The specific methods of application and experimental procedures would depend on the particular pest problem being addressed, the crop being treated, and local regulations and guidelines.
-
3,3-dimethyl-1-(methylamino)butan-2-ol : This compound is a structural analog of choline . It inhibits microbial trimethylamine (TMA) formation in mice and in human feces, thereby reducing plasma trimethylamine N-oxide (TMAO) levels after choline or carnitine supplementation .
安全和危害
This involves studying the toxicity of the compound, its effects on the environment, and precautions that need to be taken while handling it. Material safety data sheets (MSDS) are usually referred to in this section.
未来方向
This involves discussing potential future research directions. It could include potential applications of the compound, modifications that could be made to improve its properties, or new methods of synthesis.
I hope this helps! If you have a specific compound or a simpler compound you’d like me to analyze, feel free to ask!
属性
IUPAC Name |
[(Z)-(3,3-dimethyl-1-methylsulfinylbutan-2-ylidene)amino] N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3S/c1-9(2,3)7(6-15(5)13)11-14-8(12)10-4/h6H2,1-5H3,(H,10,12)/b11-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLMRMVVMKCKWFL-YRNVUSSQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=NOC(=O)NC)CS(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)/C(=N/OC(=O)NC)/CS(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701016526 | |
| Record name | Thiofanox sulfoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701016526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-1-(methylsulfinyl)-2-butanone O-((methylamino)carbonyl)oxime | |
CAS RN |
39184-27-5 | |
| Record name | Thiofanox sulfoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039184275 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiofanox sulfoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701016526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thiofanox-sulfoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




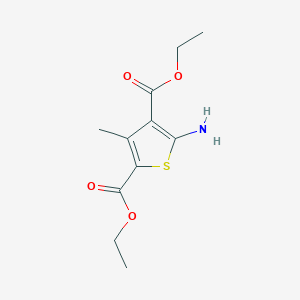
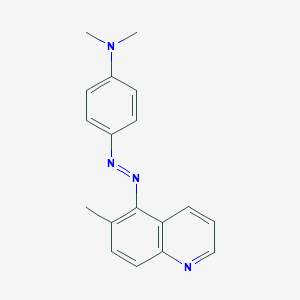

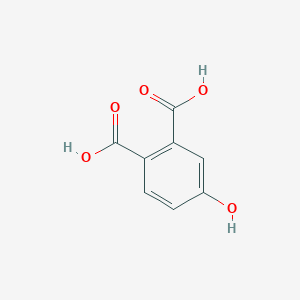
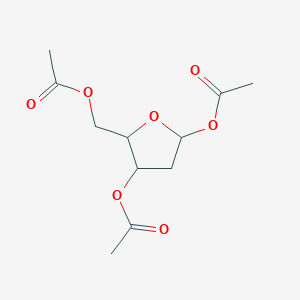
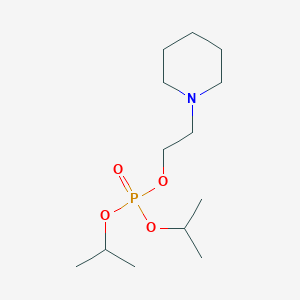
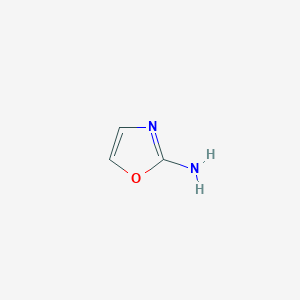
![Acetamide, N-[4-(1-oxopropyl)phenyl]-](/img/structure/B105148.png)
